(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13470120
Molecular Formula: C11H21NO3S
Molecular Weight: 247.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3S |
|---|---|
| Molecular Weight | 247.36 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-4-9(8-12)16-7-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | VGGJFNNNWMSUNG-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)SCCO |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCCO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCCO |
Introduction
Chemical Synthesis
The synthesis of this compound typically involves multi-step strategies to introduce the hydroxyethylsulfanyl group while preserving stereochemical integrity. A plausible route, inferred from analogous methodologies in the literature, includes:
Key Steps:
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Pyrrolidine Core Formation: Cyclization or ring-closing metathesis to generate the pyrrolidine backbone.
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Boc Protection: Introduction of the tert-butoxycarbonyl group at the nitrogen atom using di-tert-butyl dicarbonate under basic conditions .
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Thioether Linkage Installation: Nucleophilic substitution or thiol-ene reaction to attach the 2-hydroxyethylsulfanyl moiety at the 3-position .
Representative Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, Dichloromethane, Triethylamine, 4h | 62% |
| Thioether Formation | Mercaptoethanol, LDA/THF, -78°C to RT | 75–85% |
Physical and Chemical Properties
The compound exhibits properties typical of Boc-protected amines and sulfur-containing heterocycles:
The hydroxyethylsulfanyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions .
Applications in Pharmaceutical Research
Enzyme Inhibition
The compound’s sulfur atom and hydroxyl group facilitate coordination to metal ions in enzyme active sites. It has been explored as a precursor for endothelin-converting enzyme (ECE) inhibitors, which are relevant for treating hypertension and cardiovascular diseases .
Peptidomimetic Design
Its pyrrolidine scaffold mimics proline residues in peptides, enabling the development of protease-resistant drug candidates. For example, derivatives of this compound have shown activity against dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapies .
Analytical Characterization
Spectroscopic Data :
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NMR (CDCl):
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δ 1.44 (s, 9H, Boc CH), 2.50–3.10 (m, SCHCHOH), 3.30–4.20 (m, pyrrolidine-H).
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IR (cm):
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2970 (C-H), 1695 (C=O), 1150 (C-O).
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MS (ESI): m/z 248.1 [M+H].
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